1-((S)-2-aminopropyl)-1H-indazol-6-ol
1-((S)-2-aminopropyl)-1H-indazol-6-ol
The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least six major 5-HT receptor subtypes, including 5-HT2 AL 34662 is a potent 5-HT2 receptor agonist with ocular hypotensive activity. It binds to the human and rat 5-HT2 receptors in cerebral cortex homogenates with IC50 values of 1.5 and 0.77 nM, respectively. AL 34662 binds to the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors with IC50 values of 14.5, 8.1, and 3 nM, respectively. In ocular hypertensive cynomolgus monkey eyes, AL 34662 lowered intraocular pressure (IOP) 25% at a dose of 100 µg and 33% at 300 µg (six hours post dose) with minimal side effects.
Brand Name:
Vulcanchem
CAS No.:
210580-75-9
VCID:
VC21107243
InChI:
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1
SMILES:
CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Molecular Formula:
C10H13N3O
Molecular Weight:
191.23 g/mol
1-((S)-2-aminopropyl)-1H-indazol-6-ol
CAS No.: 210580-75-9
Cat. No.: VC21107243
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least six major 5-HT receptor subtypes, including 5-HT2 AL 34662 is a potent 5-HT2 receptor agonist with ocular hypotensive activity. It binds to the human and rat 5-HT2 receptors in cerebral cortex homogenates with IC50 values of 1.5 and 0.77 nM, respectively. AL 34662 binds to the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors with IC50 values of 14.5, 8.1, and 3 nM, respectively. In ocular hypertensive cynomolgus monkey eyes, AL 34662 lowered intraocular pressure (IOP) 25% at a dose of 100 µg and 33% at 300 µg (six hours post dose) with minimal side effects. |
|---|---|
| CAS No. | 210580-75-9 |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-[(2S)-2-aminopropyl]indazol-6-ol |
| Standard InChI | InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 |
| Standard InChI Key | WBYHTZYHAFNBKW-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N |
| SMILES | CC(CN1C2=C(C=CC(=C2)O)C=N1)N |
| Canonical SMILES | CC(CN1C2=C(C=CC(=C2)O)C=N1)N |
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